2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one
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Overview
Description
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one is a complex organic compound that features a unique combination of a chromenone core and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one typically involves multi-step organic reactions
Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Pyrrolidine Group: The pyrrolidine group can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chromenone intermediate.
Formation of Thiadiazole Moiety: The thiadiazole moiety can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chromenone core may also contribute to the compound’s biological activity by interacting with cellular components and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one: can be compared with other chromenone derivatives and thiadiazole-containing compounds.
Chromenone Derivatives: Compounds like 4H-chromen-4-one and its analogs are known for their diverse biological activities.
Thiadiazole-Containing Compounds: Thiadiazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This combination of a chromenone core with a thiadiazole moiety and a pyrrolidine group makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-12-7-14(23-13-4-2-1-3-11(12)13)16(21)19-6-5-10(9-19)22-15-8-17-24-18-15/h1-4,7-8,10H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNADETKJHVKIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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